molecular formula C11H8ClFO2 B11791060 (3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol

(3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol

Cat. No.: B11791060
M. Wt: 226.63 g/mol
InChI Key: VBUGNZXTVIMFOW-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with chlorine and fluorine atoms, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-fluorofuran with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in the formation of an alcohol.

Scientific Research Applications

(3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-5-(trifluoromethyl)phenyl)(furan-2-yl)methanol
  • (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)(furan-2-yl)methanol

Uniqueness

(3-Chloro-5-fluorofuran-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H8ClFO2

Molecular Weight

226.63 g/mol

IUPAC Name

(3-chloro-5-fluorofuran-2-yl)-phenylmethanol

InChI

InChI=1S/C11H8ClFO2/c12-8-6-9(13)15-11(8)10(14)7-4-2-1-3-5-7/h1-6,10,14H

InChI Key

VBUGNZXTVIMFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(O2)F)Cl)O

Origin of Product

United States

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